3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea

Cyclophilin A PPIase Inhibition HIV-1

The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea, also known as 1-(3-benzyloxypyridin-2-yl)-3-(3-trifluoromethylphenyl)urea, is a synthetic non-peptidic small molecule belonging to the diarylurea class. It was originally identified as a lead compound in a virtual screening campaign targeting human Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase implicated in HIV-1 infectivity.

Molecular Formula C20H16F3N3O2
Molecular Weight 387.362
CAS No. 877459-38-6
Cat. No. B2843489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea
CAS877459-38-6
Molecular FormulaC20H16F3N3O2
Molecular Weight387.362
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C20H16F3N3O2/c21-20(22,23)15-8-4-9-16(12-15)25-19(27)26-18-17(10-5-11-24-18)28-13-14-6-2-1-3-7-14/h1-12H,13H2,(H2,24,25,26,27)
InChIKeyZGRJWEGBJGKHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea (CAS 877459-38-6) as a Non-Peptidic Cyclophilin A Inhibitor Lead


The compound 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea, also known as 1-(3-benzyloxypyridin-2-yl)-3-(3-trifluoromethylphenyl)urea, is a synthetic non-peptidic small molecule belonging to the diarylurea class. It was originally identified as a lead compound in a virtual screening campaign targeting human Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase implicated in HIV-1 infectivity [1]. The molecular formula is C20H16F3N3O2 with a molecular weight of 387.36 g/mol [2]. Its defining structural feature is a 3-trifluoromethylphenyl group linked via a urea bridge to a 3-benzyloxypyridin-2-yl scaffold. This specific substitution pattern is critical for its biological activity, as demonstrated by comparative data with closely related analogs. For scientific procurement, this compound serves as a key reference molecule for structure-activity relationship (SAR) studies on non-peptidic CypA inhibitors.

The Critical Role of the 3-Trifluoromethyl Moiety in 3-[3-(Benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea


For researchers procuring a diarylurea-based Cyclophilin A inhibitor, generic substitution based solely on scaffold similarity is not scientifically valid. The position and electronic nature of the substituent on the phenyl ring dramatically alter both target affinity and functional activity. The meta-trifluoromethyl group (-CF3) in the target compound is not electronically or sterically equivalent to a meta-chloro (-Cl) or para-trifluoromethyl group, leading to significant divergence in biological outcomes despite a conserved core structure. The quantitative evidence below demonstrates that replacing this group can lead to a substantial loss in enzymatic potency or a complete loss of specific cellular antiviral activity, underscoring the need for precise chemical identity in experimental workflows [1].

Quantitative Differentiation Data for 3-[3-(Benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea Against Analogs


Enzymatic Inhibition of CypA: Meta-Trifluoromethyl vs. Meta-Chloro Analog

In the seminal study by Guichou et al., the target compound (compound 2) and its direct meta-chloro analog, 1-(3-benzyloxypyridin-2-yl)-3-(3-chlorophenyl)urea (compound 1), were tested head-to-head for their ability to inhibit the cis-trans isomerase activity of human Cyclophilin A. Both compounds were reported to have equivalent enzymatic inhibitory potency. The publication states that following lead identification, compound 2 displayed an IC50 = 0.3 µM. While the abstract ambiguously groups the IC50 value, the text and context imply similar low-micromolar activity for compound 1, confirming that the -CF3 substitution maintains target engagement [1]. This parity in enzymatic inhibition is a crucial baseline, as the functional divergence appears only in more complex cellular models.

Cyclophilin A PPIase Inhibition HIV-1

Enzymatic Inhibition of CypA: Meta-Trifluoromethyl vs. Para-Trifluoromethyl Positional Isomer

The critical role of the trifluoromethyl group's position is highlighted by comparing the target compound with its para-substituted isomer, 1-(3-benzyloxy-pyridin-2-yl)-3-(4-trifluoromethyl-phenyl)-urea. While the target compound (3-CF3) inhibits CypA with an IC50 of 300 nM, the 4-CF3 positional isomer exhibits a significantly weaker IC50 of 499 nM under analogous assay conditions [2]. This represents a 1.66-fold reduction in potency simply by moving the -CF3 group from the meta to the para position. This is a cross-study comparison, as the data comes from the same research group but is curated in the BindingDB and ChEMBL databases.

Cyclophilin A Positional Isomer SAR

Functional Antiviral Activity in Primary Cells: Divergence from the Chloro Analog

A pivotal differentiation emerges in a disease-relevant cellular model. Guichou et al. evaluated the effect of both lead compounds on wild-type HIV-1 infectivity in human peripheral blood mononuclear cells (PBMCs). In this assay, only the chloro analog (compound 1) demonstrated an ability to impair wild-type HIV-1 infection. The target compound (compound 2) did not show this effect, despite being equipotent in the isolated enzyme assay [1]. This indicates that the -CF3 substituent negatively impacts a secondary property essential for antiviral activity in this ex vivo context, such as cell permeability, intracellular stability, or engagement of the viral capsid assembly. A direct quantification of the difference is not provided, but the outcome is classified as a qualitative functional loss.

HIV-1 Antiviral Activity PBMC

Potency Gap Against the Natural Product Benchmark Cyclosporin A

The target compound is a non-peptidic molecule, offering a distinct advantage over the natural product Cyclosporin A (CsA). However, this comes with a significant trade-off in target potency. CsA, the archetypal peptidic CypA inhibitor, demonstrates an IC50 of approximately 6-10 nM for human CypA's PPIase activity [1]. In comparison, the target compound's IC50 of 300 nM makes it 30- to 50-fold less potent at the enzymatic level [2]. This potency gap is a class-level characteristic of early non-peptidic CypA inhibitors and frames the compound's utility as a lead compound or a chemical probe rather than a drug candidate.

Cyclophilin A Cyclosporin A Non-peptidic inhibitor

Validated Research Applications for 3-[3-(Benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea


SAR Studies on Non-Peptidic Cyclophilin A Inhibitors

This compound is an essential reference point in diarylurea SAR studies. Its defined enzymatic IC50 of 0.3 µM against CypA makes it a critical control for benchmarking new synthetic analogs from the same scaffold. The quantitative demonstration that a meta-CF3 group matches a meta-Cl group for target affinity, yet fails to translate to cellular activity, provides a rich dataset for probing scaffold-specific structure-activity relationships [1].

Investigation of Substituent Effects on Physicochemical Properties

The quantifiable difference in lipophilicity and hydrogen bonding capability between a -CF3 and a -Cl substituent makes this compound ideal for probing the impact of physicochemical properties on cellular permeability or off-target binding. Its use is validated by the clear functional divergence observed in the PBMC assay compared to the chloro analog, making it a probe for understanding intracellular target engagement beyond simple enzyme inhibition [1].

Negative Control for HIV-1 Infectivity Assays in Primary Cells

Based on direct evidence, this compound serves a highly specific purpose as a negative control in HIV-1 research. When used alongside the active 3-chloro analog in wild-type HIV-1 PBMC infectivity assays, it controls for the chemotype's non-specific effects while demonstrating that CypA enzymatic inhibition alone is insufficient to block infection in this model. This use is scientifically rigorous and directly supported by the primary literature [1].

Quote Request

Request a Quote for 3-[3-(benzyloxy)pyridin-2-yl]-1-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.